AdipoRon

Descripción general

Descripción

AdipoRon es un agonista selectivo, activo por vía oral, de molécula pequeña sintética del receptor 1 de adiponectina y del receptor 2 de adiponectina. Fue descubierto por investigadores japoneses en 2013 a través de la selección de una biblioteca de compuestos. This compound activa las vías de señalización de la proteína quinasa activada por AMP (AMPK) y del receptor alfa activado por proliferador de peroxisomas (PPARα), que mejoran la resistencia a la insulina, la dislipidemia y la intolerancia a la glucosa en modelos animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: AdipoRon se sintetiza a través de un proceso químico de múltiples pasos. Los pasos clave implican la formación de la estructura central, seguida de modificaciones del grupo funcional para mejorar su actividad y selectividad hacia los receptores de adiponectina. La ruta sintética normalmente incluye:

- Formación del intermedio benzilfenoxi.

- Acoplamiento con un derivado de piperidina.

- Acilación final para obtener el compuesto deseado.

Métodos de producción industrial: La producción industrial de this compound implica la optimización de la ruta sintética para la producción a gran escala. Esto incluye:

- Uso de reactivos de alta pureza.

- Optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente.

- Implementación de técnicas de purificación, como la recristalización y la cromatografía, para garantizar un alto rendimiento y pureza.

3. Análisis de las reacciones químicas

Tipos de reacciones: this compound experimenta diversas reacciones químicas, entre ellas:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de this compound, lo que puede alterar su actividad.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales, mejorando su selectividad y potencia.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como los haluros de alquilo y los cloruros de acilo en condiciones controladas.

Productos principales: Los principales productos que se forman a partir de estas reacciones son derivados de this compound con grupos funcionales modificados, que pueden estudiarse más a fondo por su actividad biológica.

4. Aplicaciones de la investigación científica

This compound tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:

Química: Se utiliza como herramienta para estudiar las vías de señalización del receptor de adiponectina.

Biología: Se investiga su papel en la regulación de los niveles de glucosa y la descomposición de los ácidos grasos.

Medicina: Posible agente terapéutico para el tratamiento de la obesidad, la diabetes, las enfermedades cardiovasculares y la enfermedad hepática grasa no alcohólica

Industria: Se explora su potencial para el desarrollo de nuevos fármacos dirigidos a los trastornos metabólicos.

Análisis De Reacciones Químicas

Types of Reactions: AdipoRon undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing its selectivity and potency.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed under controlled conditions.

Major Products: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further studied for their biological activity.

Aplicaciones Científicas De Investigación

Metabolic Disorders

Mechanism of Action:

AdipoRon enhances insulin sensitivity and modulates lipid metabolism through the activation of AMP-activated protein kinase (AMPK) pathways. It has been shown to improve glucose tolerance and reduce lipotoxicity in various animal models.

Case Studies:

- In diabetic mice, this compound administration improved insulin sensitivity and prolonged lifespan by enhancing fatty acid combustion and reducing oxidative stress in skeletal muscle and liver tissues .

- A study demonstrated that short-term administration of this compound increased circulating fibroblast growth factor 21 levels, which contributed to improved metabolic profiles in high-fat diet-fed mice .

Table 1: Effects of this compound on Metabolic Parameters

| Parameter | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Body Weight Gain (%) | 0 | 6.9 | <0.05 |

| Glucose Tolerance (mmol/L) | 15 | 10 | <0.01 |

| Circulating FGF21 (pg/ml) | 1599 | 1823 | <0.05 |

Sarcopenia Prevention

Research Findings:

this compound has shown promise in combating sarcopenia, a condition characterized by the loss of muscle mass and function due to aging. In a study involving aged mice, chronic treatment with this compound resulted in significant improvements in muscle strength and endurance, linked to enhanced mitochondrial activity and fiber type remodeling .

Mechanisms:

The beneficial effects were attributed to the activation of AMPK and peroxisome proliferator-activated receptor gamma coactivator one alpha (PGC-1α), which are crucial for mitochondrial biogenesis and muscle metabolism .

Table 2: Impact of this compound on Muscle Function

| Measurement | Control Group | This compound Group | Significance (p-value) |

|---|---|---|---|

| Time on Rotarod (seconds) | 30 | 45 | <0.08 |

| Maximal Force Generation (N) | 5 | 8 | <0.01 |

Cancer Therapeutics

This compound has been investigated for its potential role in cancer treatment, particularly in pancreatic cancer. Research indicates that it can suppress tumor growth without severe adverse effects.

Key Findings:

- In vitro studies demonstrated that this compound reduced the growth of MIAPaCa-2 pancreatic cancer cells by inducing apoptosis through AMPK signaling pathways .

- It was noted that while this compound enhanced glycolysis in cancer cells, it did not induce significant lipolysis, suggesting a unique metabolic modulation that could be leveraged for therapeutic purposes .

Table 3: Effects of this compound on Cancer Cell Lines

| Cell Line | Tumor Growth Inhibition (%) | Apoptosis Induction (%) |

|---|---|---|

| MIAPaCa-2 | 40 | 25 |

| Panc1 | 35 | 20 |

Mecanismo De Acción

AdipoRon ejerce sus efectos uniéndose al receptor 1 de adiponectina y al receptor 2 de adiponectina. Esta unión activa las vías de señalización de AMPK y PPARα, lo que lleva a:

- Aumento de la oxidación de los ácidos grasos.

- Mayor captación de glucosa.

- Mejoría de la sensibilidad a la insulina.

- Reducción de la inflamación y el estrés oxidativo .

Compuestos similares:

Adiponectina: El ligando natural de los receptores de adiponectina.

Tiazolidinedionas: Una clase de fármacos que también activan PPARγ, pero con diferente selectividad de los receptores.

Metformina: Un fármaco antidiabético que activa AMPK pero no se une directamente a los receptores de adiponectina.

Singularidad de this compound: this compound es único en su capacidad de activar selectivamente tanto el receptor 1 de adiponectina como el receptor 2 de adiponectina, lo que lo convierte en un candidato prometedor para el tratamiento de los trastornos metabólicos con menos efectos secundarios en comparación con otros compuestos .

Comparación Con Compuestos Similares

Adiponectin: The natural ligand for adiponectin receptors.

Thiazolidinediones: A class of drugs that also activate PPARγ, but with different receptor selectivity.

Metformin: An antidiabetic drug that activates AMPK but does not directly bind to adiponectin receptors.

Uniqueness of AdipoRon: this compound is unique in its ability to selectively activate both adiponectin receptor 1 and adiponectin receptor 2, making it a promising candidate for treating metabolic disorders with fewer side effects compared to other compounds .

Actividad Biológica

AdipoRon is a synthetic small molecule that mimics the effects of adiponectin, a hormone known for its role in metabolic regulation and energy homeostasis. This compound primarily acts as an agonist for the adiponectin receptors AdipoR1 and AdipoR2, leading to various biological activities that have been extensively studied across different models. This article summarizes the biological activity of this compound, focusing on its effects on metabolism, muscle function, cancer cell proliferation, and bone health.

This compound activates the AMPK (AMP-activated protein kinase) pathway, which is crucial for cellular energy homeostasis. By stimulating AMPK, this compound enhances mitochondrial function and promotes fatty acid oxidation. It also influences the expression of PGC-1α (peroxisome proliferator-activated receptor gamma coactivator 1-alpha), a key regulator of mitochondrial biogenesis and oxidative metabolism .

Effects on Muscle Function

Recent studies have demonstrated that this compound improves skeletal muscle function, particularly in aged mice. Key findings include:

- Increased Mitochondrial Activity : this compound treatment led to enhanced mitochondrial membrane potential and increased ATP production in cultured cells. This suggests a potential protective role against sarcopenia (age-related muscle loss) by improving mitochondrial function .

- Fiber Type Changes : In the gastrocnemius muscle, this compound increased PGC-1α levels but did not significantly alter overall fiber type distribution. However, it did enhance the expression of specific myosin isoforms associated with oxidative metabolism .

Table 1: Effects of this compound on Muscle Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| PGC-1α Levels | Baseline | Increased |

| ATP Production | Baseline | Increased |

| Myosin Isoform Expression | No Change | Increased Type I & IIx |

| Fiber Type Distribution | Unchanged | Unchanged |

Metabolic Effects

This compound has shown promise in ameliorating insulin resistance and inflammation, conditions often associated with metabolic disorders such as type 2 diabetes. In animal studies:

- Insulin Sensitivity : this compound improved insulin sensitivity and reduced glucose intolerance by activating AMPK and PPAR pathways .

- Glycolysis Upregulation : In pancreatic cancer cell lines, this compound treatment resulted in increased glycolytic activity as a compensatory mechanism for impaired mitochondrial respiration .

Anticancer Properties

This compound exhibits antiproliferative effects on various cancer cell lines:

- Pancreatic Cancer : Studies show that this compound can suppress cell proliferation by inhibiting the STAT3 signaling pathway and activating AMPK pathways. This dual action leads to reduced tumor growth in preclinical models .

- Osteosarcoma : It has been reported to promote apoptosis while inhibiting cell cycle progression in osteosarcoma cells, indicating its potential as an anticancer therapeutic agent .

Bone Health

This compound may enhance osseointegration of dental implants and promote osteogenesis while inhibiting bone resorption in diabetic models:

- Bone Metabolism : The compound has been linked to improved bone mineral density and overall bone health by acting as an adiponectin receptor agonist, thus mimicking adiponectin’s beneficial effects on bone metabolism .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Aged Mice Model : A study demonstrated that six weeks of this compound treatment significantly improved muscle functional measures without altering energy expenditure metrics, suggesting targeted benefits on muscle health without systemic metabolic disturbance .

- Pancreatic Cancer Cell Lines : In vitro studies showed that treatment with this compound led to decreased mitochondrial respiration rates and enhanced glycolysis in multiple pancreatic cancer cell lines, indicating a shift in metabolic pathways favoring survival under stress conditions .

Propiedades

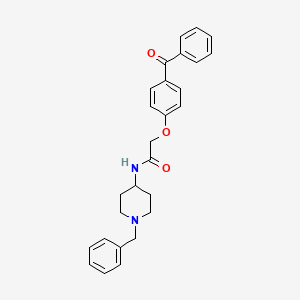

IUPAC Name |

2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHUPGSHGSNPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924416-43-3 | |

| Record name | Adiporon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ADIPORON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.